REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[N:5]=[CH:6][C:7]2[CH2:13][CH2:12][N:11](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:10][C:8]=2[N:9]=1)[CH3:2].[ClH:33]>CO.O1CCOCC1>[ClH:33].[CH2:1]([S:3][C:4]1[N:5]=[CH:6][C:7]2[CH2:13][CH2:12][NH:11][CH2:10][C:8]=2[N:9]=1)[CH3:2] |f:4.5|
|
Name
|
trityl
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
C(C)SC=1N=CC2=C(N1)CN(CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under nitrogen
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)SC=1N=CC2=C(N1)CNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |